molecular formula C19H24N2O2S B2755711 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide CAS No. 2034573-11-8

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide

Cat. No.: B2755711
CAS No.: 2034573-11-8
M. Wt: 344.47
InChI Key: OFNBMMZVGGPFQE-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide is a synthetic organic compound characterized by the presence of a furan ring, a thiomorpholine moiety, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan-2-yl Intermediate: The starting material, furan, undergoes a halogenation reaction to introduce a halogen atom at the 2-position, forming 2-halofuran.

    Thiomorpholine Introduction: The 2-halofuran is then reacted with thiomorpholine under nucleophilic substitution conditions to yield 2-(furan-2-yl)thiomorpholine.

    Acetamide Formation: The final step involves the reaction of 2-(furan-2-yl)thiomorpholine with m-tolylacetic acid chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the furan ring and thiomorpholine moiety suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the furan and thiomorpholine groups.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring could participate in π-π interactions, while the thiomorpholine moiety could form hydrogen bonds or engage in nucleophilic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-piperidinoethyl)-2-(m-tolyl)acetamide: Similar structure but with a piperidine ring instead of thiomorpholine.

    N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide: Contains a morpholine ring instead of thiomorpholine.

Uniqueness

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to its analogs. The sulfur atom in thiomorpholine can participate in unique interactions and reactions that are not possible with oxygen or nitrogen-containing rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-4-2-5-16(12-15)13-19(22)20-14-17(18-6-3-9-23-18)21-7-10-24-11-8-21/h2-6,9,12,17H,7-8,10-11,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNBMMZVGGPFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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